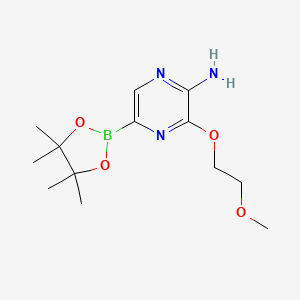

5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester

Descripción

Chemical Structure: The compound features a pyrazine core substituted with an amino group at position 5 and a 2-methoxyethoxy group at position 4. The boronic acid moiety is protected as a pinacol ester at position 2, enhancing stability for synthetic applications. Its molecular formula is C₁₀H₁₆BN₃O₂ (MW ~237.07, inferred from structural analogs) .

Applications:

Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing heteroaromatic compounds in drug discovery. The pyrazine ring’s electron-deficient nature and substituents enhance reactivity and solubility in polar solvents .

Propiedades

IUPAC Name |

3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BN3O4/c1-12(2)13(3,4)21-14(20-12)9-8-16-10(15)11(17-9)19-7-6-18-5/h8H,6-7H2,1-5H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILBNXKMZZQMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OCCOC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid with pinacol in the presence of a suitable solvent such as toluene . The reaction is usually carried out under reflux conditions to ensure complete conversion of the boronic acid to its pinacol ester derivative.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Nucleophiles: For substitution reactions involving the amino group.

Major Products Formed

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Alcohols: Formed through oxidation of the boronic ester group.

Substituted Pyrazines: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester has been explored for its potential therapeutic applications:

- Protein-Protein Interaction Inhibition : The compound can serve as a building block for synthesizing α-helix mimetics, which are important in modulating protein-protein interactions that play critical roles in various diseases, including cancer and neurodegenerative disorders .

- Anticancer Activity : Research indicates that derivatives of pyrazine boronic acids exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and metastasis .

Organic Synthesis

The compound is valuable in organic synthesis due to its boronic acid functionality:

- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

- Synthesis of Complex Molecules : The versatility of boronic acids allows for the construction of complex molecular architectures, making this compound a useful reagent in synthetic organic chemistry.

Material Science

In material science, 5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester can be applied in:

- Polymer Chemistry : Its reactive boron atom can facilitate the development of new polymeric materials with tailored properties for applications in electronics and coatings.

- Sensor Development : The compound's ability to form complexes with various substrates makes it suitable for developing sensors that detect specific biomolecules or environmental pollutants.

Case Study 1: Inhibition of Protein Interactions

A study demonstrated that teraryl-based α-helix mimetics synthesized from pyrazine derivatives effectively inhibited protein-protein interactions involved in cancer progression. The incorporation of 5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester into these mimetics enhanced their binding affinity and selectivity .

Case Study 2: Anticancer Compound Development

Research focusing on the anticancer activity of pyrazine derivatives revealed that compounds similar to 5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester showed promise in preclinical models by significantly reducing tumor size and improving survival rates through targeted action on cancer cells .

Mecanismo De Acción

The mechanism of action of 5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond and regenerate the palladium catalyst.

Comparación Con Compuestos Similares

5-Aminopyrazine-2-boronic Acid Pinacol Ester

6-Methoxypyrazine-2-boronic Acid Pinacol Ester

- Structure : Methoxy substituent at position 6 instead of 2-methoxyethoxy (MW 236.08) .

- Key Differences: Electronic Effects: Methoxy is a weaker electron donor than 2-methoxyethoxy, altering the pyrazine ring’s electron density. Steric Profile: Smaller substituent size may improve access to catalytic sites in coupling reactions.

- Applications : Intermediate in antiviral drug synthesis .

2-(Methylamino)pyrimidine-5-boronic Acid Pinacol Ester

- Structure: Pyrimidine core with methylamino group (CAS: 904326-88-1, C₁₁H₁₈BN₃O₂, MW 235.09) .

- Key Differences :

- Ring System : Pyrimidine (one nitrogen) vs. pyrazine (two nitrogens), leading to reduced electron deficiency.

- Reactivity : Lower reactivity in Suzuki couplings due to diminished electron withdrawal.

- Applications : Used in kinase inhibitor scaffolds .

5-(tert-Butoxy)pyrazine-2-boronic Acid Pinacol Ester

- Structure : Bulky tert-butoxy group at position 5 (CAS: 1192838-57-5) .

- Solubility: Less polar than 2-methoxyethoxy, reducing solubility in hydrophilic solvents.

- Applications : Specialty intermediate for sterically demanding couplings .

Comparative Data Table

| Compound | Core Structure | Substituents (Position) | Molecular Weight | Reactivity (Suzuki) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| Target Compound | Pyrazine | 5-NH₂, 6-(2-methoxyethoxy) | ~237.07 | High | Excellent |

| 5-Aminopyrazine-2-boronic ester | Pyrazine | 5-NH₂ | 221.07 | Moderate | Moderate |

| 6-Methoxypyrazine-2-boronic ester | Pyrazine | 6-OCH₃ | 236.08 | High | Good |

| 2-(Methylamino)pyrimidine-5-boronic ester | Pyrimidine | 2-NHCH₃ | 235.09 | Moderate | Low |

| 5-(tert-Butoxy)pyrazine-2-boronic ester | Pyrazine | 5-Ot-Bu | 265.15 | Low | Poor |

Actividad Biológica

5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester is a boronic ester compound characterized by its unique molecular structure, which includes a pyrazine ring and a methoxyethoxy side chain. Its molecular formula is C₁₃H₂₂BN₃O₄, with a molecular weight of approximately 295.15 g/mol. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.

The synthesis of 5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid with pinacol, conducted in solvents like toluene under controlled conditions to optimize yield and purity. The compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for constructing carbon-carbon bonds in complex organic molecules.

Boronic acids and their derivatives, including 5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester, are known to exhibit various biological activities. They have been investigated for their roles as enzyme inhibitors, particularly in the context of cancer therapy. The unique structure of boronic acids allows them to interact with biological targets such as proteasomes and enzymes involved in tumor progression .

Anti-Cancer Potential

Research indicates that boronic acids can inhibit proteasome activity, leading to the accumulation of misfolded proteins within cancer cells, which induces cellular stress and apoptosis . Specifically, compounds similar to 5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester have shown promising results against multiple myeloma and other cancers through their ability to modulate proteasome function .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester | C₁₃H₂₂BN₃O₄ | Unique pyrazine structure; potential for enzyme inhibition |

| 2-Methoxypyridine-5-boronic acid pinacol ester | C₁₂H₁₈BNO₃ | Contains a pyridine ring; used in similar coupling reactions |

| 4-Amino-3-boronoaniline | C₇H₈BNO₂ | Features an amino group; involved in drug synthesis |

This table illustrates the structural diversity among boronic esters and highlights the distinctive features of 5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester that may enhance its solubility and reactivity compared to other compounds.

Case Studies

Recent studies have focused on the interactions of boronic esters with various biological targets. For instance, research on protodeboronation rates under different pH conditions has provided insights into the stability and reactivity of these compounds in biological systems . Such studies are crucial for understanding how these compounds can be optimized for therapeutic applications.

Example Study

A study published in June 2023 explored the efficacy of boron-containing compounds as potential drugs for various cancers. It found that derivatives like 5-Amino-6-(2-methoxyethoxy)pyrazine-2-boronic acid pinacol ester exhibited low toxicity while effectively inhibiting key enzymes involved in cancer progression . These findings suggest that further investigation into this compound could lead to significant advancements in cancer therapy.

Q & A

Q. What synthetic routes are commonly employed to prepare this boronic ester?

- Methodological Answer : The compound is typically synthesized via Miyaura borylation : (i) React 5-amino-6-(2-methoxyethoxy)pyrazine-2-bromide with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and KOAc in dioxane at 80–100°C. (ii) Purify via column chromatography (silica gel, hexane/EtOAc) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methoxyethoxy substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The 2-methoxyethoxy group acts as an electron-donating substituent, enhancing the electron density of the pyrazine ring. This increases the stability of the boronate intermediate but may slow transmetallation in Suzuki reactions. Steric hindrance from the substituent can be mitigated by using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to improve coupling efficiency. Comparative studies with analogues (e.g., unsubstituted pyrazine boronic esters) can quantify these effects .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies often arise from: (i) Catalyst selection : Screen Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2(dppf)) and ligands (e.g., XPhos vs. RuPhos). (ii) Base optimization : Test inorganic (K2CO3) vs. organic bases (Et3N) to minimize boronic ester hydrolysis. (iii) Solvent effects : Use anhydrous THF or toluene for moisture-sensitive conditions. Document reaction parameters rigorously to identify critical variables .

Q. How can the compound’s stability under aqueous conditions be improved for bioconjugation applications?

- Methodological Answer : To enhance stability: (i) Add Lewis acids (e.g., MgSO4) to sequester water in the reaction medium. (ii) Use protected boronic acids (e.g., MIDA boronate) or switch to trifluoroborate salts. (iii) Conduct kinetic studies (via <sup>11</sup>B NMR) to monitor hydrolysis rates under physiological pH (7.4) and adjust buffer systems accordingly .

Key Considerations for Experimental Design

- Handling moisture-sensitive intermediates : Use Schlenk lines or gloveboxes for air-free synthesis.

- Cross-coupling optimization : Employ Design of Experiments (DoE) to systematically evaluate temperature, catalyst loading, and solvent ratios.

- Analytical validation : Pair LC-MS with <sup>11</sup>B NMR to confirm boronic ester integrity and quantify degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.